molecular formula C25H23ClN4O4S B11357477 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11357477
M. Wt: 511.0 g/mol
InChI Key: RRAKEEANJNPORZ-UHFFFAOYSA-N
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Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with various functional groups, including a chlorophenyl, furan, and methanesulfonyl groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O4S/c1-17-5-11-20(12-6-17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-21-4-3-13-34-21)15-18-7-9-19(26)10-8-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

RRAKEEANJNPORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chlorophenyl, furan, and methanesulfonyl groups through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and sulfonation.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

    Pyrimidine-4-carboxamide derivatives: These compounds have a similar core structure but different substituents.

    Chlorophenyl-substituted pyrimidines: These compounds share the chlorophenyl group but may have different functional groups at other positions.

    Furan-substituted pyrimidines: These compounds contain the furan group but differ in other substituents.

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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